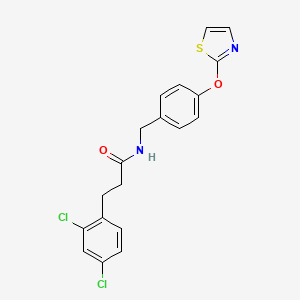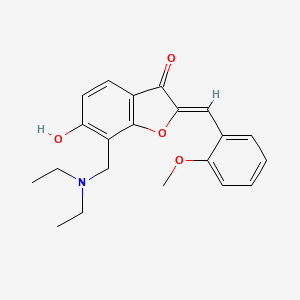
7-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "7-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide" is a synthetic chemical with potential applications in various scientific and industrial fields. It features a complex structure with multiple functional groups that contribute to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The preparation begins with the formation of the benzofuran core. This can be achieved through a cyclization reaction involving an appropriate precursor, such as a hydroxyphenylpropanoic acid derivative, under acidic or basic conditions.
Formation of the Methoxy Group:
Tetrahydropyran Formation: : The 4-(phenylthio)tetrahydro-2H-pyran moiety is synthesized through a multi-step process involving the protection of hydroxyl groups, thiolation, and ring formation.
Coupling Reaction: : The final step involves the coupling of the benzofuran carboxylic acid with the tetrahydropyran derivative using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production may involve optimizing the above steps for large-scale synthesis, focusing on high yield and purity. This includes:
Utilizing continuous flow reactors to enhance reaction efficiency.
Employing catalytic methods to reduce reaction times and costs.
Implementing robust purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation, particularly at the methoxy and phenylthio groups, to form corresponding sulfoxide and sulfone derivatives.
Reduction: : Reduction reactions can target the carboxamide or benzofuran ring, potentially converting the amide to an amine or opening the furan ring.
Substitution: : The methoxy and phenylthio groups can participate in nucleophilic substitution reactions, leading to various derivative compounds.
Common Reagents and Conditions
Oxidation: : Reagents such as m-chloroperoxybenzoic acid (m-CPBA) for sulfoxidation.
Reduction: : Lithium aluminum hydride (LiAlH4) for reducing the carboxamide group.
Substitution: : Sodium hydride (NaH) as a strong base for promoting substitution at the methoxy position.
Major Products Formed
Sulfoxide and sulfone derivatives: from oxidation.
Amines and ring-opened products: from reduction.
Substituted benzofuran derivatives: from nucleophilic substitution.
Applications De Recherche Scientifique
Chemistry
The compound’s unique structure allows it to serve as a building block for synthesizing more complex molecules. It can be used in organic synthesis as an intermediate for creating novel compounds with potential chemical utilities.
Biology
In biological research, the compound may be studied for its interactions with various enzymes and receptors, providing insights into its potential as a lead compound for drug development.
Medicine
The compound could have pharmaceutical applications, particularly in designing new therapeutic agents due to its structural complexity and potential bioactivity.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in specific chemical reactions.
Mécanisme D'action
The mechanism by which this compound exerts its effects is likely dependent on its interactions with molecular targets such as enzymes, receptors, or nucleic acids. Its phenylthio and carboxamide groups are crucial for binding to these targets, potentially influencing biological pathways like signal transduction or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-methoxybenzofuran: : Shares the benzofuran core but lacks the additional complexity of the tetrahydropyran and phenylthio groups.
N-benzylbenzofuran: : Similar in having a benzofuran core with a benzyl group but differing in substitution patterns.
4-phenylthiotetrahydropyran: : Possesses the tetrahydropyran and phenylthio moieties but lacks the benzofuran framework.
Uniqueness
The uniqueness of 7-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide lies in its combination of functional groups, which endows it with unique chemical properties and potential biological activities. This makes it a valuable compound for diverse applications in scientific research and industry.
Propriétés
IUPAC Name |
7-methoxy-N-[(4-phenylsulfanyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c1-25-18-9-5-6-16-14-19(27-20(16)18)21(24)23-15-22(10-12-26-13-11-22)28-17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIMMACEHWYONI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3(CCOCC3)SC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2-phenylthiazol-4-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2404639.png)



![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2404644.png)

![6-Cyclopropyl-3-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2404647.png)

![5-{3-[4-(tert-butyl)phenoxy]phenyl}-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione](/img/structure/B2404649.png)
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-sulfonyl chloride](/img/structure/B2404655.png)



![2-[(3-Methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2404661.png)
